molecular formula C11H8O4 B1606145 (2-Oxo-2H-chromen-3-yl)acetic acid CAS No. 20862-58-2

(2-Oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B1606145
CAS No.: 20862-58-2
M. Wt: 204.18 g/mol
InChI Key: SHJIXDKRFQBKCZ-UHFFFAOYSA-N
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Description

(2-Oxo-2H-chromen-3-yl)acetic acid, also known as coumarin-3-acetic acid, is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by its chromen-2-one structure, which is responsible for its diverse biological activities. The molecular formula of this compound is C11H8O4, and it has a molecular weight of 204.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-2H-chromen-3-yl)acetic acid can be achieved through various methods. One common approach involves the Perkin condensation reaction, where para-substituted 2-hydroxybenzaldehydes react with succinic acid anhydride and sodium succinate under thermal or microwave conditions. This reaction is followed by intramolecular lactonization to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Perkin condensation reactions, optimized for higher yields and purity. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted chromen-2-ones, dihydro derivatives, and quinones .

Comparison with Similar Compounds

Uniqueness: (2-Oxo-2H-chromen-3-yl)acetic acid stands out due to its diverse biological activities, including antimicrobial, antifungal, and antineoplastic properties. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Biological Activity

(2-Oxo-2H-chromen-3-yl)acetic acid, also known as a coumarin derivative, has garnered significant attention in recent pharmacological research due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by various studies and findings.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated several derivatives of this compound and found that they had substantial activity against various bacterial strains, including:

CompoundBacterial StrainActivity Level
(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acidStaphylococcus pneumoniaeHigh
(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acidPseudomonas aeruginosaModerate
(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acidBacillus subtilisModerate
(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acidSalmonella panamaLow

These findings indicate that modifications to the coumarin structure can enhance its antimicrobial efficacy against specific pathogens .

2. Anticancer Properties

The anticancer potential of this compound has been extensively studied. Various derivatives have shown promising results in inhibiting cancer cell proliferation in different types of cancer, including breast and lung cancers. Key findings include:

Case Studies

  • MCF7 Breast Cancer Cells :
    • Derivatives exhibited IC50 values ranging from 0.47 μM to 16.1 μM, indicating potent activity against breast cancer cells .
  • A549 Lung Cancer Cells :
    • The compound showed significant cytotoxic effects, inducing apoptosis characterized by nuclear fragmentation and loss of membrane integrity .
  • Renal Cell Carcinoma :
    • Some derivatives demonstrated anti-proliferative effects in renal cell lines, suggesting a broad spectrum of activity across different cancer types .

3. Antioxidant Activity

The antioxidant properties of this compound have also been explored. Studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was measured using various assays, demonstrating a significant reduction in oxidative damage in cellular models .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : It is suggested that the compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
  • Anticancer Mechanism : The induction of apoptosis in cancer cells is attributed to the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors such as Bcl-2 .

5. Conclusion

This compound represents a promising compound with significant biological activities, particularly in antimicrobial and anticancer domains. Ongoing research aims to optimize its efficacy through structural modifications and to further elucidate its mechanisms of action.

Properties

IUPAC Name

2-(2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)15-11(8)14/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJIXDKRFQBKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339151
Record name (2-Oxo-2H-chromen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20862-58-2
Record name (2-Oxo-2H-chromen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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